molecular formula C22H14N2O2 B8581931 2-[4-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]benzonitrile

2-[4-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]benzonitrile

Cat. No.: B8581931
M. Wt: 338.4 g/mol
InChI Key: KQGALWMVXXOYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl core and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile typically involves the reaction of a biphenyl derivative with an isoindole precursor under specific conditions. One common method involves the use of a biphenyl-2-carbonitrile as the starting material, which is then reacted with a 1,3-dioxo-2,3-dihydro-1H-isoindole derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural features, which include the combination of a biphenyl core with an isoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]benzonitrile

InChI

InChI=1S/C22H14N2O2/c23-13-17-5-1-2-6-18(17)16-11-9-15(10-12-16)14-24-21(25)19-7-3-4-8-20(19)22(24)26/h1-12H,14H2

InChI Key

KQGALWMVXXOYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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